N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
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Description
Synthesis Analysis
Thiourea derivatives, including those related to "N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea," can be synthesized through various routes, often involving the reaction of isothiocyanates with amines or through the cyclization of thioamides. An example of a related synthesis involves the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes, leading to substituted dibenzo[b,d]furans, which share structural similarities with the target compound (Shestopalov & Naumov, 2003).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of the thiourea functional group (-NH(C=S)NH-), which imparts unique electronic and steric properties. X-ray diffraction analysis provides detailed insights into their crystalline structures, revealing how substitutions at the phenyl or furan rings influence molecular geometry and intermolecular interactions (Hu, Xu, Wang, & Wei, 2008).
Chemical Reactions and Properties
Thiourea derivatives engage in a variety of chemical reactions, such as nucleophilic substitution, addition reactions, and cyclization processes. Their reactivity can be exploited in the synthesis of heterocyclic compounds, including furans and thiophenes, through methods like iodocyclization (Okitsu, Nakazawa, Taniguchi, & Wada, 2008).
Safety and Hazards
properties
IUPAC Name |
1-ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-17-16(21)18-12-9-14-11(8-15(12)19-2)10-6-4-5-7-13(10)20-14/h4-9H,3H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKHNLMNWGJUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323602 |
Source
|
Record name | 1-ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823604 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
507253-06-7 |
Source
|
Record name | 1-ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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